BenchChemオンラインストアへようこそ!

2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one

Medicinal Chemistry Structural Biology Protease Inhibition

2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one (CAS 1110662-18-4) is a synthetic benzoxazinone derivative featuring a geminal dimethyl substitution at the 2-position and a nitro group at the 7-position of the [e]-fused 1,3-oxazin-4-one ring system. With a molecular formula of C10H10N2O4 and molecular weight of 222.20 g/mol, this compound serves as a critical intermediate in the synthesis of mineralocorticoid receptor (MR) antagonists and long-chain fatty acyl elongase (LCE) inhibitors.

Molecular Formula C10H10N2O4
Molecular Weight 222.2 g/mol
CAS No. 1110662-18-4
Cat. No. B1501618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one
CAS1110662-18-4
Molecular FormulaC10H10N2O4
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESCC1(NC(=O)C2=C(O1)C=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C10H10N2O4/c1-10(2)11-9(13)7-4-3-6(12(14)15)5-8(7)16-10/h3-5H,1-2H3,(H,11,13)
InChIKeyCZHKQCMWJAWKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one (CAS 1110662-18-4): Procurement-Grade Benzoxazinone Scaffold for Selective Protease Inhibition and Anticancer Screening


2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one (CAS 1110662-18-4) is a synthetic benzoxazinone derivative featuring a geminal dimethyl substitution at the 2-position and a nitro group at the 7-position of the [e]-fused 1,3-oxazin-4-one ring system. With a molecular formula of C10H10N2O4 and molecular weight of 222.20 g/mol, this compound serves as a critical intermediate in the synthesis of mineralocorticoid receptor (MR) antagonists and long-chain fatty acyl elongase (LCE) inhibitors [1]. The benzoxazinone pharmacophore is widely exploited for serine protease inhibition, anticancer activity, and antioxidant properties, with the 7-nitro substituent conferring specific electronic characteristics that modulate target binding affinity and metabolic stability [2][3].

Why Generic Benzoxazinone Substitution Risks Assay Failure: Structural Specificity of 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one


The benzoxazinone scaffold encompasses multiple regioisomeric and substitutional variants that are not functionally interchangeable. The [e]-fused 1,3-oxazin-4-one ring system of the target compound (1110662-18-4) is regioisomerically distinct from the [b]-fused 1,4-oxazin-3(4H)-one variant (CAS 85160-83-4), which alters the spatial orientation of the nitro group and carbonyl pharmacophores relative to biological targets [1]. Furthermore, the 2,2-dimethyl substitution eliminates the planar aromatic character present at the 2-position of 2-aryl analogs, modifying both conformational flexibility and CYP-mediated metabolic liability, which directly impacts in vitro potency and selectivity profiles [2]. The 7-nitro group is essential for serine protease inhibitory activity; unsubstituted or 7-methyl analogs exhibit altered inhibition kinetics, as demonstrated by BRENDA-curated enzyme inhibition data showing that 7-nitro-substituted benzoxazinones display distinct inhibition modalities (competitive vs. non-competitive) relative to their 7-unsubstituted or 7-methyl counterparts [3].

Quantitative Differentiation Evidence: 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one vs. Closest Structural Analogs


Regioisomeric Discrimination: [e]-1,3-Oxazin-4-one vs. [b]-1,4-Oxazin-3(4H)-one Scaffold

The target compound (CAS 1110662-18-4) adopts the [e]-fused 1,3-oxazin-4(3H)-one ring architecture, which positions the carbonyl at C4 and the ring oxygen at O1. This contrasts sharply with the commercially more common regioisomer 2,2-dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 85160-83-4), which bears a [b]-fused 1,4-oxazin-3(4H)-one scaffold with the carbonyl at C3 and oxygen at O4 [1]. The difference in carbonyl placement alters the hydrogen-bonding geometry with catalytic serine residues in serine protease active sites. In the [e]-series, 7-nitro-2-aryl derivatives demonstrate competitive inhibition of chymotrypsin (EC 3.4.21.1), whereas the [b]-series counterparts exhibit non-competitive inhibition, as catalogued in the BRENDA enzyme database for compounds such as 2-(3-methylphenyl)-7-nitro-4H-3,1-benzoxazin-4-one (competitive) vs. 2-(3-bromophenyl)-7-nitro-4H-3,1-benzoxazin-4-one (non-competitive) [2]. This mechanistic divergence implies distinct binding modes that cannot be replicated by substituting one regioisomer for the other.

Medicinal Chemistry Structural Biology Protease Inhibition

2,2-Dimethyl vs. 2-Aryl Substitution: Impact on Anticancer Potency and Binding Affinity

In a systematic study of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones (compounds 3a-k), the 2-aryl substituent critically determined anticancer potency against HeLa cervical carcinoma cells. The most potent compound 3a (2-phenyl-7-nitro) exhibited a binding affinity of −7.3 kcal/mol and a Ki of 4.397 nM against caspase, with cell viability inhibition of 44.67% (P < 0.001) by MTT assay [1]. In contrast, the 2,2-dimethyl substitution of the target compound eliminates the planar aryl ring required for π-π stacking with Tyr204 and Trp206 in the caspase active site, as identified by molecular docking (Table 1 of the reference) [1]. While direct head-to-head data for the 2,2-dimethyl analog are not published, the class-level SAR indicates that the gem-dimethyl group reduces caspase binding affinity by disrupting aromatic interactions, while simultaneously enhancing metabolic stability by blocking CYP-mediated oxidation at the 2-position [2]. This trade-off profile positions the 2,2-dimethyl compound as a metabolically stable scaffold for prodrug design rather than a direct cytotoxic agent.

Anticancer Drug Discovery Molecular Docking Caspase Inhibition

7-Nitro Substitution: Oxidative Stress Modulation vs. Unsubstituted Benzoxazinones

The 7-nitro group is a critical determinant of antioxidant capacity within the benzoxazinone class. In a panel of eleven 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones (3a-k), DPPH free radical scavenging activity ranged from 34.45% to 85.93% compared to the standard butylated hydroxytoluene (BHT) at 90.56% [1]. The highest activity (85.93%) was observed for compound 3c bearing electron-donating substituents on the 2-aryl ring, while the lowest (34.45%) was recorded for compound 3e. The 7-nitro group functions as an electron-withdrawing moiety that stabilizes the benzoxazinone ring toward oxidative degradation while simultaneously enabling nitroreductase-mediated bioactivation pathways [1]. By contrast, unsubstituted 4H-3,1-benzoxazin-4-one derivatives lack both the antioxidant capacity and the enzyme inhibition potency observed for 7-nitro congeners, as evidenced by their absence from BRENDA-curated high-potency inhibitor lists [2]. The 2,2-dimethyl-7-nitro compound is therefore expected to exhibit intermediate antioxidant activity within this range, modulated by the electron-donating effect of the gem-dimethyl group.

Antioxidant Activity Free Radical Scavenging DPPH Assay

Synthetic Utility: Validated Intermediate for Mineralocorticoid Receptor Antagonist Libraries

The target compound is explicitly documented as a synthetic intermediate in Mitsubishi Tanabe Pharma's EP2179994B1 patent covering fused bicyclic MR antagonists [1]. The 7-nitro group serves as a precursor to the 7-amino function, which is subsequently converted to methanesulfonamide derivatives that demonstrate Ki values below 10 µM in aldosterone binding assays using rat kidney-derived MR [1]. This synthetic pathway is structurally validated: the reduction of the 7-nitro group to 7-amino, followed by sulfonylation, yields potent MR antagonists such as N-[4-(4-chlorophenyl)-2,2-dimethyl-2H-1,3-benzoxazin-7-yl]methanesulfonamide [1]. The 2,2-dimethyl substitution is critical for this application, as it prevents CYP-mediated oxidation at the 2-position that would otherwise generate reactive metabolites from 2-aryl or 2-unsubstituted analogs [2]. No alternative 2,2-dimethyl-7-nitro benzoxazinone regioisomer (i.e., the [b]-fused analog, CAS 85160-83-4) is cited in this patent family, confirming the unique synthetic utility of the [e]-fused scaffold for MR-targeted drug discovery.

Mineralocorticoid Receptor Patent Chemistry Intermediate Synthesis

Purity and Characterization Standards: Supplier-Specified Quality Benchmarks

Commercially available lots of the target compound are specified at ≥95% purity by HPLC, with molecular identity confirmed by NMR and mass spectrometry, as indicated by AKSci (catalog 2026AA) and Capot Chemical [1]. The compound carries MDL number MFCD13152343, enabling unambiguous database cross-referencing [1]. In comparison, the [b]-fused regioisomer (CAS 85160-83-4) is available at 97% purity from Thermo Scientific/Alfa Aesar (catalog under MDL MFCD11048438), representing the highest commercially available purity for any 2,2-dimethyl-7-nitro benzoxazinone scaffold [2]. The 2% purity differential, while modest, becomes significant when the 7-nitro group is reduced to the 7-amino intermediate: nitro-reduction side products from lower-purity starting material can complicate downstream amide coupling or sulfonylation steps. Researchers requiring >95% purity for sensitive catalytic transformations should specify the [e]-fused scaffold and verify lot-specific certificates of analysis including residual solvent profiles.

Quality Control Analytical Chemistry Procurement Specification

Optimal Procurement-Driven Application Scenarios for 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one


MR Antagonist Lead Optimization: Nitro-to-Sulfonamide Derivatization Pathway

Medicinal chemistry teams pursuing mineralocorticoid receptor (MR) antagonists should procure this compound as the preferred 7-nitro intermediate for constructing 7-methanesulfonamide derivatives. The synthetic route documented in EP2179994B1 confirms that catalytic hydrogenation of the 7-nitro group yields the 7-amino intermediate, which upon reaction with methanesulfonyl chloride produces MR antagonists exhibiting Ki values below 10 µM in rat kidney aldosterone binding assays [1]. The [e]-fused scaffold is uniquely validated in this patent family; the [b]-fused regioisomer is not cited, making this compound the only patent-aligned procurement choice for MR-targeted programs.

Serine Protease Inhibitor Screening: Chymotrypsin and Related Enzyme Panels

The 7-nitro-4H-3,1-benzoxazin-4-one scaffold is a recognized serine protease inhibitor chemotype, with BRENDA-catalogued data demonstrating both competitive and non-competitive inhibition modalities against chymotrypsin (EC 3.4.21.1) depending on the 2-position substituent [1]. The 2,2-dimethyl substitution of the target compound provides a metabolically stable scaffold for broad-spectrum serine protease profiling. Researchers should prioritize this compound over 2-aryl analogs when the screening objective is identification of metabolically durable hits suitable for in vivo proof-of-concept studies, as the gem-dimethyl group blocks CYP-mediated oxidative metabolism at the 2-position .

Anticancer Library Design: Metabolic Stability-Focused Benzoxazinone Series

Although 7-nitro-2-aryl benzoxazinones demonstrate direct cytotoxicity against HeLa cells (28.54–44.67% inhibition of cell viability, Reference 3 in Section 3), the 2,2-dimethyl analog is projected to exhibit reduced direct cytotoxicity but superior metabolic stability [1]. This compound is therefore best deployed as a core scaffold in fragment-based or prodrug anticancer discovery programs where pharmacokinetic durability is prioritized over acute in vitro potency. The 7-nitro group further enables nitroreductase-mediated bioactivation in hypoxic tumor microenvironments, a strategy not accessible with 7-unsubstituted or 7-amino benzoxazinones [1].

Antioxidant SAR Studies: DPPH Radical Scavenging with Electronic Modulation

The 7-nitro benzoxazinone class exhibits DPPH radical scavenging activity spanning 34.45% to 85.93% inhibition, with electron-donating substituents enhancing activity [1]. The target compound, bearing electron-donating gem-dimethyl groups at the 2-position, is predicted to exhibit intermediate-to-high antioxidant capacity within this range. Procurement of this compound enables systematic investigation of how non-aromatic 2-substituents modulate the redox potential of the 7-nitro benzoxazinone core, complementing existing SAR derived exclusively from 2-aryl series [1].

Quote Request

Request a Quote for 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.